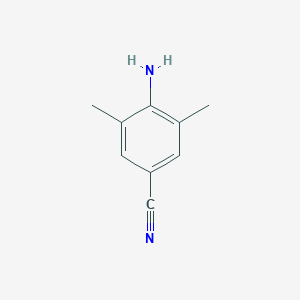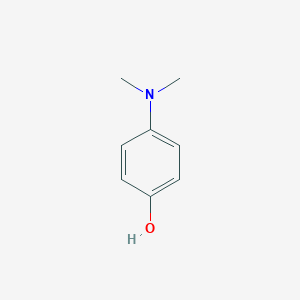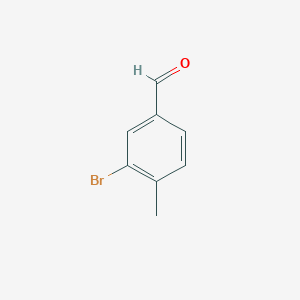
3-Brom-4-methylbenzaldehyd
Übersicht
Beschreibung
3-Bromo-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO. It is a solid substance . It is also known as 3-Bromo-p-tolualdehyde .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methylbenzaldehyde consists of a benzene ring with a bromine atom and a methyl group attached to it. The bromine atom is attached at the 3rd position and the methyl group is attached at the 4th position of the benzene ring .Physical and Chemical Properties Analysis
3-Bromo-4-methylbenzaldehyde is a solid substance with a melting point of 47.0 to 51.0 °C . Its molecular weight is 199.04 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Brom-4-methylbenzaldehyd ist ein vielseitiger Baustein in der organischen Synthese. Es wird bei der Synthese komplexer Moleküle durch Reaktionen wie Carbonylative Stille-Kupplungen, Knoevenagel-Kondensation und intramolekulare Heck-Reaktionen verwendet . Seine Brom- und Aldehyd-Funktionsgruppen machen es zu einem idealen Kandidaten für Kreuzkupplungsreaktionen und als Zwischenprodukt bei der Synthese von heterocyclischen Verbindungen .
Medizinische Chemie
In der medizinischen Chemie dient this compound als Vorläufer bei der Synthese verschiedener Pharmazeutika. Es ist besonders nützlich bei der Bildung von Verbindungen, die biologische Aktivität aufweisen, wie z. B. potentielle Inhibitoren oder Rezeptormodulatoren . Die Fähigkeit der Verbindung, nukleophile Substitutionen zu durchlaufen, macht sie wertvoll für die Einführung von Pharmakophoren in Medikamentenkandidaten .
Materialwissenschaft
Die Rolle von this compound in der Materialwissenschaft hängt mit seiner Reaktivität zusammen, die die Entwicklung neuer Materialien mit gewünschten Eigenschaften ermöglicht. Es kann verwendet werden, um organische Halbleiter, Leuchtdioden (LEDs) und andere elektronische Materialien zu synthetisieren . Seine Einarbeitung in Polymere könnte möglicherweise ihre physikalischen Eigenschaften wie thermische Stabilität und Steifigkeit verändern.
Analytische Chemie
In der analytischen Chemie wird this compound als Standard- oder Referenzverbindung verwendet. Es hilft bei der Kalibrierung von Instrumenten und der Entwicklung analytischer Methoden zum Nachweis ähnlicher Strukturen in komplexen Gemischen . Seine eindeutigen spektroskopischen Eigenschaften werden in der NMR-, HPLC- und Massenspektrometrie genutzt .
Umweltwissenschaften
Die Anwendungen dieser Verbindung in den Umweltwissenschaften sind nicht so direkt, könnten aber die Untersuchung ihrer Abbauprodukte und ihrer Auswirkungen auf die Umwelt umfassen. Es kann auch als Modellverbindung für die Prüfung von Techniken zur Sanierung der Umwelt oder bei der Untersuchung des Verhaltens halogenierter aromatischer Verbindungen in Ökosystemen dienen .
Industrielle Anwendungen
Industriell wird this compound bei der Synthese von Farbstoffen, Duftstoffen und anderen Feinchemikalien verwendet. Seine Verwendung bei der Herstellung von Zwischenprodukten für Beschichtungen, Klebstoffe und Dichtstoffe ist bemerkenswert, da seine reaktive Aldehydgruppe verschiedene chemische Umwandlungen eingehen kann .
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that aldehydes can react with amines to form imines . This reaction involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration .
Biochemical Pathways
Without specific knowledge of the compound’s biological target, it’s challenging to determine the exact biochemical pathways affected by 3-Bromo-4-methylbenzaldehyde. The compound’s bromine atom could potentially undergo nucleophilic substitution reactions at the benzylic position .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Bromo-4-methylbenzaldehyde are not well-studied. It is known that brominated compounds like 3-Bromo-4-methylbenzaldehyde can participate in various biochemical reactions. For instance, they can undergo nucleophilic substitution reactions . The bromine atom in 3-Bromo-4-methylbenzaldehyde is an electron-withdrawing group, which can affect the reactivity of the benzene ring.
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . For example, they can undergo nucleophilic substitution reactions, where a bromine atom is replaced by a nucleophile .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 47-52 °C .
Eigenschaften
IUPAC Name |
3-bromo-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXXUAHMTVAQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355702 | |
| Record name | 3-bromo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36276-24-1 | |
| Record name | 3-bromo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
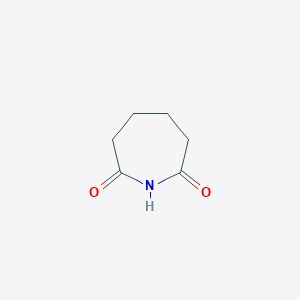

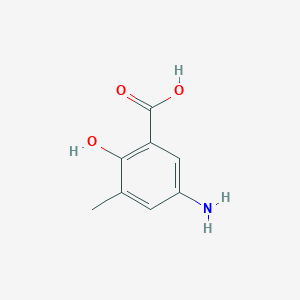
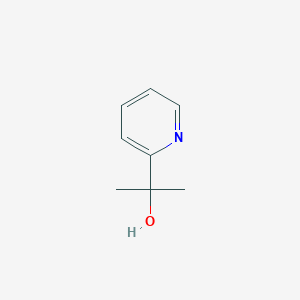

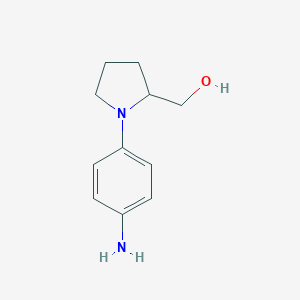

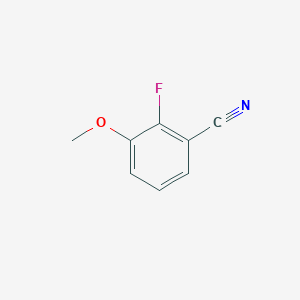


![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
